Pibrentasvir

HCV NS5A Inhibitor Antiviral Potency Replicon Assay

Pibrentasvir (ABT-530) is the only pan-genotypic NS5A inhibitor retaining potent activity against key RASs at positions 28, 30, 31, and 93—mutations conferring high-level resistance to ledipasvir, daclatasvir, and ombitasvir. Demonstrating picomolar EC50s (1.4–5.0 pM) across genotypes 1–6, including rare subtypes (3b, 3g, 6u, 6v) where velpatasvir fails, it is the definitive reference standard for replicon assays and resistance profiling. Its 3-fold bioavailability enhancement with glecaprevir makes it indispensable for generic Mavyret development and bioequivalence testing. For uncompromised pan-genotypic HCV research—choose pibrentasvir.

Molecular Formula C57H65F5N10O8
Molecular Weight 1113.2 g/mol
CAS No. 1353900-92-1
Cat. No. B610101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePibrentasvir
CAS1353900-92-1
SynonymsABT-530;  ABT530;  ABT 530, A-1325912;  A 1325912;  A1325912;  A-1325912.0;  A 1325912.0;  A1325912.0;  Pibrentasvir.
Molecular FormulaC57H65F5N10O8
Molecular Weight1113.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
InChIInChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1
InChIKeyVJYSBPDEJWLKKJ-NLIMODCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pibrentasvir (CAS 1353900-92-1) Technical Overview: Pan-Genotypic NS5A Inhibitor for HCV Research and Development


Pibrentasvir (ABT-530) is a small molecule next-generation inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), essential for viral RNA replication and virion assembly [1]. It is a pan-genotypic direct-acting antiviral (DAA) with demonstrated in vitro activity across HCV genotypes 1 through 6 [2]. Its mechanism of action has been characterized through cell culture antiviral activity and drug resistance mapping studies [1]. Pibrentasvir is available exclusively as part of a fixed-dose combination tablet with Glecaprevir, an NS3/4A protease inhibitor, under the brand name Mavyret/Maviret [3].

Why Pibrentasvir (CAS 1353900-92-1) Cannot Be Readily Substituted with Other NS5A Inhibitors


In HCV research and therapeutic development, pibrentasvir cannot be generically substituted with other NS5A inhibitors due to significant differences in pan-genotypic coverage and resistance profiles. Pibrentasvir maintains potent activity against clinically relevant resistance-associated substitutions (RASs) at key positions (e.g., 28, 30, 31, 93) that confer high-level resistance to first-generation NS5A inhibitors like ledipasvir, daclatasvir, and ombitasvir [1]. Furthermore, pibrentasvir demonstrates uniform efficacy against rare and difficult-to-treat subtypes (e.g., 6u, 6v, 3b, 3g) where other NS5A inhibitors, including velpatasvir, exhibit significantly reduced or no activity [2]. These virological differences, combined with a distinct pharmacokinetic profile requiring co-administration with glecaprevir for optimal oral bioavailability, underscore why the compound's selection is non-fungible in both research and reference standard applications [3].

Pibrentasvir (CAS 1353900-92-1) Quantitative Differentiation Evidence Guide


Pan-Genotypic Potency of Pibrentasvir Compared to Glecaprevir in HCV Replicon Assays

Pibrentasvir demonstrates picomolar antiviral activity against a broad panel of HCV genotypes (1-6) in replicon cell lines, with EC50 values consistently lower than those of glecaprevir, its clinical combination partner. In laboratory strains, pibrentasvir EC50 values ranged from 0.0014 nM to 0.0043 nM across genotypes, representing a 200- to 2,000-fold higher potency than glecaprevir [1]. This differential is maintained against clinical isolates, where pibrentasvir's median EC50 was 0.0005-0.0027 nM compared to glecaprevir's 0.08-2.3 nM [2].

HCV NS5A Inhibitor Antiviral Potency Replicon Assay

Superior Activity of Pibrentasvir Against Resistant HCV Subtypes Compared to Other NS5A Inhibitors

Pibrentasvir is uniquely effective against several unusual and difficult-to-treat HCV subtypes where other NS5A inhibitors fail. Against subtypes 6u and 6v, pibrentasvir maintained potent activity, while daclatasvir and ledipasvir were ineffective (EC50 values of 239-321 nM) [1]. Furthermore, subtypes 3b and 3g were only susceptible to pibrentasvir among the NS5A inhibitors tested [1]. This broad coverage is attributed to pibrentasvir's activity against common resistance-conferring substitutions at key positions 28, 30, 31, and 93 [2].

HCV Resistance NS5A Inhibitor Genotype Coverage

High Genetic Barrier to Resistance of Pibrentasvir in Resistance Selection Studies

In vitro resistance selection studies demonstrate pibrentasvir's high genetic barrier. When replicon cells were exposed to pibrentasvir at 10-fold over its EC50, only a small number of colonies (0.00015% to 0.0065% of input cells) with resistance-associated substitutions emerged in genotypes 1a, 2a, and 3a; no viable colonies were selected for other genotypes [1]. At 100-fold over EC50, very few colonies (0.0002% of input cells) were selected only in genotype 1a replicon cells [1]. This indicates a significantly lower propensity for resistance development compared to first-generation NS5A inhibitors, which typically show higher colony formation rates under similar selective pressure [2].

HCV Resistance NS5A Inhibitor Resistance-Associated Substitutions

Pharmacokinetic Profile and Food-Independent Dosing of Pibrentasvir

A first-in-human study established that pibrentasvir has a harmonic mean terminal half-life of 20 to 22 hours, supporting once-daily dosing [1]. Food has a minimal effect on pibrentasvir bioavailability (<14%), allowing for administration without regard to meals [1]. However, co-administration with glecaprevir significantly increases pibrentasvir's bioavailability by approximately 3-fold compared to administration alone [2]. This interaction is critical for the fixed-dose combination's clinical efficacy.

HCV NS5A Inhibitor Pharmacokinetics Bioavailability

Optimal Research and Industrial Applications for Pibrentasvir (CAS 1353900-92-1)


Reference Standard for In Vitro Pan-Genotypic NS5A Inhibition Assays

Pibrentasvir serves as an ideal reference standard in HCV replicon assays due to its defined picomolar EC50 values against a broad panel of genotypes 1-6 [1]. Its consistent potency across laboratory strains and clinical isolates ensures reliable and reproducible experimental controls for evaluating new NS5A inhibitors or studying viral replication mechanisms.

Positive Control in Drug Resistance and Susceptibility Studies

Given its well-characterized resistance profile and activity against key resistance-associated substitutions (RASs) at positions 28, 30, 31, and 93, pibrentasvir is a critical positive control for investigating HCV resistance pathways [2]. It enables researchers to benchmark the resistance barrier of novel compounds and understand cross-resistance patterns.

API for Fixed-Dose Combination Formulation Development and Bioequivalence Studies

The unique pharmacokinetic interaction with glecaprevir, which increases pibrentasvir's bioavailability by 3-fold, necessitates its use as an active pharmaceutical ingredient (API) in the development and quality control of the Mavyret fixed-dose combination [3]. This makes pibrentasvir essential for generic drug development, bioequivalence testing, and analytical method validation for this specific combination product.

Investigational Agent for Difficult-to-Treat HCV Subtypes in Preclinical Models

For research focused on rare or resistant HCV subtypes (e.g., 3b, 3g, 6u, 6v) where other NS5A inhibitors fail, pibrentasvir is the agent of choice [4]. Its unique pan-genotypic activity makes it indispensable for developing and testing next-generation therapies targeting these challenging viral populations.

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